3,5-Dimethylbenzamide

Physicochemical Characterization Solid-State Chemistry Quality Control

For QA and R&D integrity, verify the 3,5-isomer via MP 135-135.5°C. Do not substitute with 2,4- or 2,6-dimethylbenzamide; their divergent MPs and blocked ortho-lithiation sites compromise synthesis and assay reliability. This benzamide offers superior aqueous solubility (0.9 g/L) for robust biological protocols. Buy the authentic 3,5-dimethylbenzamide.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 5692-35-3
Cat. No. B1616538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylbenzamide
CAS5692-35-3
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N)C
InChIInChI=1S/C9H11NO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
InChIKeyZGPFNDFPSMUWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylbenzamide (CAS 5692-35-3): Properties, Identity, and Procurement Considerations


3,5-Dimethylbenzamide (CAS 5692-35-3) is a benzamide derivative with a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . It is characterized by two methyl substituents located at the 3- and 5- positions on the benzene ring, a substitution pattern that imparts distinct physicochemical and synthetic properties relative to other dimethylbenzamide isomers . The compound typically presents as a solid with a reported melting point of 135-135.5 °C and a calculated aqueous solubility of 0.9 g/L at 25 °C .

Why Generic Substitution of 3,5-Dimethylbenzamide (CAS 5692-35-3) Fails: A Comparative Analysis of Isomers and Analogs


In-class substitution of 3,5-dimethylbenzamide with other dimethylbenzamide isomers (e.g., 2,4- or 2,6-dimethylbenzamide) is not a scientifically sound procurement practice. The specific 3,5-substitution pattern is not merely a positional variation; it fundamentally alters the compound's physicochemical properties, synthetic utility, and biological profile. For instance, while 3,5-dimethylbenzamide exhibits a defined melting point of 135-135.5 °C , its 2,6-isomer melts at 133-135 °C and the 2,4-isomer at 184-186 °C . These differences in melting point reflect distinct intermolecular forces and crystal packing energies, which can directly impact downstream processing, such as solid-state formulation or purification. Furthermore, the 3,5-substitution pattern enables specific synthetic transformations, such as directed ortho-lithiation, that are not feasible or are less efficient with other isomers, thereby impacting reaction yields and product purity [1]. Therefore, substituting with a cheaper, structurally similar analog without verifying the exact substitution pattern introduces unacceptable risks of altered reactivity, impure products, and failed assays.

Quantitative Differentiation Evidence for 3,5-Dimethylbenzamide (CAS 5692-35-3): A Data-Driven Procurement Guide


Comparative Melting Point Analysis: 3,5-Dimethylbenzamide vs. 2,4- and 2,6-Isomers

The melting point of 3,5-dimethylbenzamide is precisely defined as 135-135.5 °C . In direct comparison, the 2,6-dimethylbenzamide isomer exhibits a lower melting range of 133-135 °C , while the 2,4-dimethylbenzamide isomer has a significantly higher melting point of 184-186 °C . These quantitative differences in thermal properties are critical for identity verification and purity assessment, as the presence of an incorrect isomer would alter the observed melting point.

Physicochemical Characterization Solid-State Chemistry Quality Control

Solubility Profile: 3,5-Dimethylbenzamide vs. Structural Analogs

3,5-Dimethylbenzamide exhibits a calculated aqueous solubility of 0.9 g/L at 25 °C . While quantitative solubility data for the 2,4- and 2,6-isomers under identical conditions is limited, the 2,6-isomer is described as only 'slightly soluble' in water . This suggests a class-level trend where the 3,5-substitution pattern confers greater aqueous solubility compared to the sterically hindered 2,6-isomer, which is a critical parameter for applications requiring dissolution in aqueous media, such as biological assays or certain chemical reactions.

Formulation Science Preformulation Analytical Chemistry

Synthetic Utility: Directed Ortho-Lithiation Potential of 3,5-Dimethylbenzamide

The amide group in benzamide derivatives acts as a powerful directing group for ortho-lithiation, a reaction essential for installing various functional groups on the aromatic ring. The 3,5-dimethyl substitution pattern, with both ortho-positions to the amide group unsubstituted, allows for efficient and selective directed ortho-lithiation [1]. In contrast, isomers like 2,6-dimethylbenzamide have both ortho-positions blocked by methyl groups, rendering this key transformation impossible. While direct yield comparisons for lithiation reactions are not available in the provided search results, the structural requirement is unambiguous: the 3,5-isomer is a competent substrate for this valuable C-H functionalization strategy, whereas the 2,6-isomer is not.

Organic Synthesis Methodology Medicinal Chemistry

Derivative Potency: Anticonvulsant Activity of a 3,5-Dimethylbenzamide-Derived Analog

The 3,5-dimethylbenzamide core is a key structural motif in potent anticonvulsant agents. For example, the derivative 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide (Compound 4) demonstrates an oral ED50 of 5.6 mg/kg for antagonizing maximal electroshock (MES)-induced seizures in mice [1]. This is in contrast to its mono-ortho-methylated analog (Compound 3, ED50 = 3.5 mg/kg) and the non-methylated analog (Compound 2, ED50 = 1.7 mg/kg), which, while more potent, are rapidly metabolized by N-acetylation [1]. Crucially, the 3,5-dimethyl substitution pattern on the benzamide ring contributes to the unique metabolic stability and long plasma half-life of Compound 4, as evidenced by the undetectable N-acetyl metabolite and prolonged hexobarbital sleeping time potentiation [1].

Neuroscience Drug Discovery Pharmacology

Optimized Research and Industrial Application Scenarios for 3,5-Dimethylbenzamide (CAS 5692-35-3)


Quality Control and Identity Verification via Melting Point Analysis

For procurement and quality assurance departments, the precise melting point of 135-135.5 °C serves as a critical, low-cost identity and purity check. Receiving material with a melting point deviating from this range indicates a potential mix-up with the 2,6-isomer (133-135 °C) or the 2,4-isomer (184-186 °C) , or the presence of impurities. Implementing this simple analytical check prevents the use of incorrect starting materials that would compromise downstream synthesis or biological assay results, thereby reducing costly failures and ensuring research integrity.

Aqueous Formulation and Biological Assay Development

Researchers developing biological assays or aqueous formulations should prioritize 3,5-dimethylbenzamide over its 2,6-isomer due to its calculated higher aqueous solubility (0.9 g/L) . The 2,6-isomer is only 'slightly soluble' , which can lead to precipitation, inaccurate concentration gradients, and variable assay outcomes. The 3,5-isomer's solubility profile supports more reliable preparation of stock solutions in aqueous buffers, ensuring consistent and reproducible results in cell-based assays, enzymatic studies, or in vivo testing .

Synthetic Building Block for ortho-Substituted Derivatives via Directed Lithiation

Synthetic chemists aiming to functionalize the ortho-position of a benzamide ring should select 3,5-dimethylbenzamide. Its unsubstituted ortho-positions allow for efficient directed ortho-lithiation , a reaction that is completely blocked in the 2,6-dimethylbenzamide isomer due to steric hindrance. This makes the 3,5-isomer an essential intermediate for generating libraries of ortho-substituted analogs for structure-activity relationship (SAR) studies in medicinal chemistry or for creating advanced materials with tailored properties.

Scaffold for CNS Drug Discovery Programs Targeting Metabolic Stability

Medicinal chemistry groups focused on central nervous system (CNS) disorders, particularly epilepsy, can leverage the 3,5-dimethylbenzamide core as a privileged scaffold. Research on a 3,5-dimethylbenzamide-derived anticonvulsant (Compound 4) demonstrated that this substitution pattern confers remarkable metabolic stability, resulting in an exceptionally long plasma half-life and potentiated pharmacodynamic effects . This evidence positions 3,5-dimethylbenzamide as a strategic starting point for designing novel CNS therapeutics where extended duration of action and resistance to metabolic clearance are desirable properties.

Technical Documentation Hub

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